3-(2-Amino-1-hydroxypropyl)phenol
Overview
Description
3-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is known for its applications in medicinal chemistry, particularly in the treatment of cardiac arrhythmias . The compound features a phenol group substituted with a 2-amino-1-hydroxypropyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including propylene oxide addition, methane sulfonic acid treatment, and ammonia methanol reaction . The final product is obtained through hydrolysis with hydrobromic acid. This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1-hydroxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Amino-1-hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Primarily used in the treatment of cardiac arrhythmias and other cardiovascular disorders.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to alpha-adrenergic receptors, which increases the force of contraction and reduces the heart rate . This mechanism is particularly beneficial in treating cardiac arrhythmias, as it helps to stabilize the heart’s rhythm. The hydrolysis reaction catalyzed by hydrochloric acid is also significant, as it facilitates the binding of the hydroxyl group on the molecule .
Comparison with Similar Compounds
Similar Compounds
Metaraminol: Another alpha-adrenergic agonist used to treat hypotension.
Phenylephrine: Commonly used as a decongestant and vasopressor.
Epinephrine: A hormone and neurotransmitter with similar cardiovascular effects.
Uniqueness
3-(2-Amino-1-hydroxypropyl)phenol is unique due to its specific binding affinity for alpha-adrenergic receptors and its degradable nature, which makes it suitable for short-term therapeutic applications . Unlike some of its counterparts, it has a more targeted action with fewer side effects, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-17-2 | |
Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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